methyl 1H-pyrrole-3-carboxylate

Soft Actuators Conductive Polymers Electrochemical Copolymerization

Choose methyl 1H-pyrrole-3-carboxylate for its unique 3-position ester, offering superior thermal stability vs. the 2-carboxylate isomer—resisting decarboxylation where 2-substituted analogs fail. With a pKa of ~5.0 and moderate logP (~1.15), it enables fine-tuned lead optimization. Proven in electrochemical copolymerization for low-creep (<1%) soft actuators and Pd/C-hydrogenation yielding cis-N-Boc-pyrrolidine-3-carboxylates (84–87% de). Available in bulk ≥97% purity.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 2703-17-5
Cat. No. B1313593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1H-pyrrole-3-carboxylate
CAS2703-17-5
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC=C1
InChIInChI=1S/C6H7NO2/c1-9-6(8)5-2-3-7-4-5/h2-4,7H,1H3
InChIKeyWLBNVSIQCFHAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1H-Pyrrole-3-Carboxylate (CAS 2703-17-5): A 3-Substituted Pyrrole Building Block for Heterocyclic Synthesis and Functional Materials


Methyl 1H-pyrrole-3-carboxylate (CAS 2703-17-5), also known as methyl pyrrole-3-carboxylate, is a simple heterocyclic building block with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol . It is a solid at room temperature with a melting point of 85–89 °C and a predicted logP of approximately 1.15, indicating moderate lipophilicity . The compound features an ester functional group at the 3-position of the pyrrole ring, which imparts distinct electronic properties and reactivity compared to the more commonly utilized 2-substituted pyrrole carboxylates [1].

Why Methyl 1H-Pyrrole-3-Carboxylate Cannot Be Simply Substituted with Pyrrole-2-Carboxylate Analogs


The substitution pattern on the pyrrole ring critically influences both physicochemical and reactive behavior. Methyl 1H-pyrrole-3-carboxylate, bearing the ester at the 3-position, exhibits a weaker carboxylic acid character (pKa ≈ 5.0 for the corresponding acid) compared to its 2-carboxylate regioisomer (pKa ≈ 4.4), reflecting differences in electronic stabilization [1]. Furthermore, the 3-carboxylate regioisomer is significantly more resistant to thermal decarboxylation than the 2-carboxylate, which undergoes facile carboxyl loss—a key consideration in synthetic route design where preserving the carboxylate moiety is essential [1].

Quantitative Differentiation of Methyl 1H-Pyrrole-3-Carboxylate: Comparative Evidence Against Closest Analogs


Reduced Electrochemical Creep in Conductive Polymer Actuators Compared to Pyrrole Homopolymer

In a direct head-to-head study, electrochemical copolymerization of pyrrole with methyl 1H-pyrrole-3-carboxylate produced actuator films with significantly reduced creep strain compared to pure polypyrrole (PPy) actuators [1].

Soft Actuators Conductive Polymers Electrochemical Copolymerization

Weaker Acidity and Higher pKa Compared to Pyrrole-2-Carboxylic Acid

The carboxylic acid analog (pyrrole-3-carboxylic acid) is a weaker acid than its 2-carboxylate regioisomer, with a pKa of 5.0 compared to 4.4 for pyrrole-2-carboxylic acid [1].

Physicochemical Profiling Medicinal Chemistry pKa Determination

Greater Resistance to Thermal Decarboxylation Relative to Pyrrole-2-Carboxylates

Pyrrole-2-carboxylic acids readily undergo thermal decarboxylation, a preparatively useful reaction, whereas pyrrole-3-carboxylic acids are significantly more resistant to this process, requiring heating to approximately 200 °C for decarboxylation to occur [1].

Thermal Stability Synthetic Methodology Decarboxylation

High Diastereoselectivity in Pd/C-Catalyzed Hydrogenation to β-Prolines

In a systematic study of N-Boc-protected methyl pyrrole-3-carboxylates, Pd/C-catalyzed hydrogenation (45 atm H₂, 40 °C, 20 h) proceeded with full conversion and high stereoselectivity, yielding a mixture of cis- and trans-N-Boc-pyrrolidine-3-carboxylates in 84–87% and 13–16% ratios, respectively, according to ¹H NMR and chromato-mass spectra [1].

Asymmetric Synthesis Catalytic Hydrogenation β-Proline Derivatives

Validated Application Scenarios for Methyl 1H-Pyrrole-3-Carboxylate Based on Comparative Evidence


Fabrication of Low-Creep Conductive Polymer Actuators

Utilized as a comonomer in the electrochemical copolymerization with pyrrole to produce soft actuator films with significantly reduced creep strain (<1%), enabling more precise and stable actuation in applications such as micro-robotics and biomedical devices [1].

Synthesis of α-Substituted β-Proline Derivatives with Predictable Stereochemistry

Employed as a starting material in Pd/C-catalyzed hydrogenation sequences to yield N-Boc-pyrrolidine-3-carboxylates with high cis-diastereoselectivity (84–87%), providing a reliable route to conformationally constrained amino acid analogs for drug discovery [1].

Medicinal Chemistry Programs Requiring Thermally Stable Pyrrole Carboxylate Moieties

Selected over pyrrole-2-carboxylate analogs when synthetic routes demand a carboxylate group that remains intact under elevated temperatures, given the significantly greater resistance to thermal decarboxylation of the 3-substituted isomer [1].

Physicochemical Optimization in Drug Candidate Profiling

Used as a scaffold in lead optimization to fine-tune pKa and lipophilicity, leveraging the weaker acidity (pKa 5.0) and moderate logP (~1.15) compared to 2-substituted pyrroles, which may improve membrane permeability and reduce off-target interactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 1H-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.